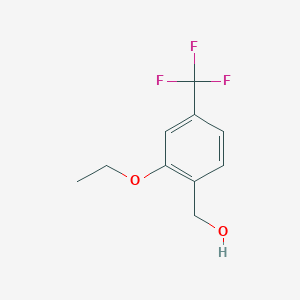
(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C₁₀H₁₁F₃O₂ and a molecular weight of 220.188 g/mol . This compound is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring, along with a methanol functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-(trifluoromethyl)phenyl)methanol typically involves the reaction of 2-ethoxy-4-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like ethanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the methanol group to a methyl group.
Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-ethoxy-4-(trifluoromethyl)benzaldehyde or 2-ethoxy-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-ethoxy-4-(trifluoromethyl)toluene.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Ethoxy-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2-(Trifluoromethyl)phenyl)methanol: Similar structure but lacks the ethoxy group.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of a methanol group.
2-Methyl-4-(trifluoromethyl)phenyl derivatives: Variations in the substituents on the phenyl ring.
Uniqueness
(2-Ethoxy-4-(trifluoromethyl)phenyl)methanol is unique due to the combination of its ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of these groups can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H11F3O2 |
|---|---|
分子量 |
220.19 g/mol |
IUPAC名 |
[2-ethoxy-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C10H11F3O2/c1-2-15-9-5-8(10(11,12)13)4-3-7(9)6-14/h3-5,14H,2,6H2,1H3 |
InChIキー |
FPTQBXRWYKNDGH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















